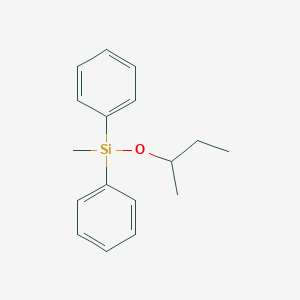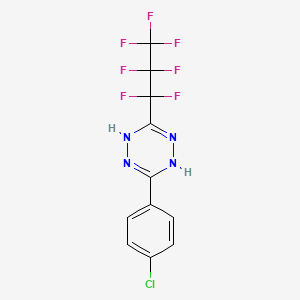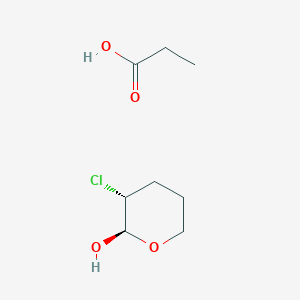
Propanoic acid--(2R,3R)-3-chlorooxan-2-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid–(2R,3R)-3-chlorooxan-2-ol (1/1) is a chemical compound with a unique structure that combines the properties of propanoic acid and a chlorinated oxan-2-ol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid–(2R,3R)-3-chlorooxan-2-ol (1/1) typically involves the reaction of propanoic acid with a chlorinated oxan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Propanoic acid–(2R,3R)-3-chlorooxan-2-ol (1/1) may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid–(2R,3R)-3-chlorooxan-2-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The chlorine atom in the oxan-2-ol moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Propanoic acid–(2R,3R)-3-chlorooxan-2-ol (1/1) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Propanoic acid–(2R,3R)-3-chlorooxan-2-ol (1/1) involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid–(2S,3S)-3-chlorooxan-2-ol: A stereoisomer with different spatial arrangement of atoms.
Propanoic acid–(2R,3R)-3-bromooxan-2-ol: A similar compound with a bromine atom instead of chlorine.
Propanoic acid–(2R,3R)-3-fluorooxan-2-ol: A similar compound with a fluorine atom instead of chlorine.
Uniqueness
Propanoic acid–(2R,3R)-3-chlorooxan-2-ol (1/1) is unique due to its specific stereochemistry and the presence of a chlorine atom, which imparts distinct chemical and biological properties. These unique features make it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
61092-52-2 |
|---|---|
Molekularformel |
C8H15ClO4 |
Molekulargewicht |
210.65 g/mol |
IUPAC-Name |
(2R,3R)-3-chlorooxan-2-ol;propanoic acid |
InChI |
InChI=1S/C5H9ClO2.C3H6O2/c6-4-2-1-3-8-5(4)7;1-2-3(4)5/h4-5,7H,1-3H2;2H2,1H3,(H,4,5)/t4-,5-;/m1./s1 |
InChI-Schlüssel |
YMPQGPMCQWXDEP-TYSVMGFPSA-N |
Isomerische SMILES |
CCC(=O)O.C1C[C@H]([C@@H](OC1)O)Cl |
Kanonische SMILES |
CCC(=O)O.C1CC(C(OC1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


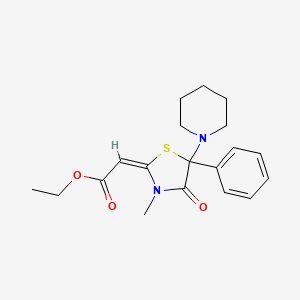
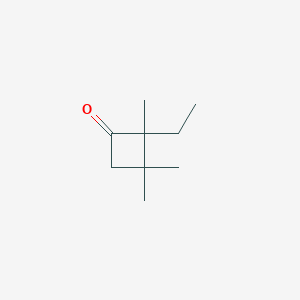
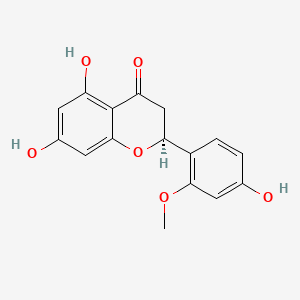
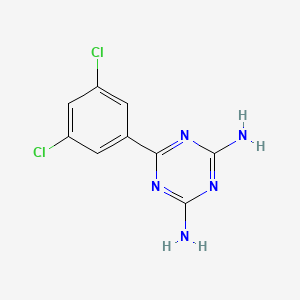
![2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine](/img/structure/B14608039.png)
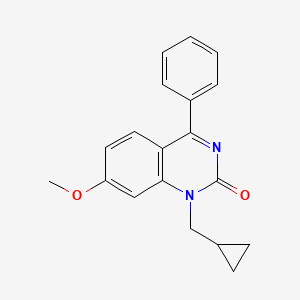
![2,7-Dimethylpyrazolo[1,5-a]pyridine](/img/structure/B14608063.png)
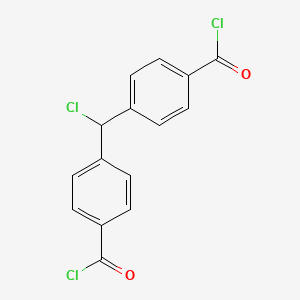
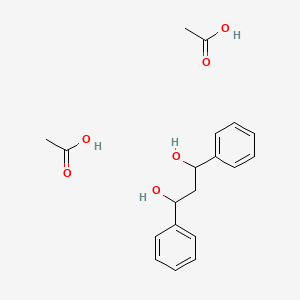
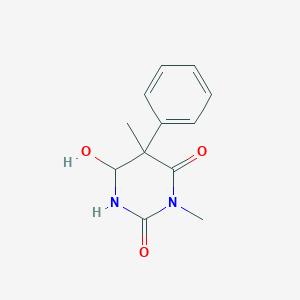
![Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]-](/img/structure/B14608080.png)
